N-(4-chlorophenyl)-2-phenoxybutanamide
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Overview
Description
N-(4-chlorophenyl)-2-phenoxybutanamide: is an organic compound that belongs to the class of amides It features a 4-chlorophenyl group and a phenoxy group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(4-chlorophenyl)-2-phenoxybutanamide typically begins with 4-chloroaniline and 2-phenoxybutanoic acid.
Reaction Steps:
Reaction Conditions: The acylation reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 0-25°C to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-chlorophenyl)-2-phenoxybutanamide can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of phenolic derivatives.
Reduction: The compound can be reduced to form the corresponding amine and alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Amine and alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: N-(4-chlorophenyl)-2-phenoxybutanamide can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Biology:
Enzyme Inhibition: This compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Medicine:
Drug Development: Due to its structural features, this compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory conditions.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: N-(4-chlorophenyl)-2-phenoxybutanamide may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Signal Transduction: The compound can interfere with cellular signaling pathways, potentially leading to altered cellular responses and functions.
Comparison with Similar Compounds
- N-(4-chlorophenyl)-2-phenoxyacetamide
- N-(4-chlorophenyl)-2-phenoxypropionamide
Comparison:
- Structural Differences: While similar in structure, these compounds differ in the length of the carbon chain attached to the amide group. This difference can influence their physical properties and reactivity.
- Unique Features: N-(4-chlorophenyl)-2-phenoxybutanamide has a longer carbon chain, which may enhance its lipophilicity and ability to interact with hydrophobic environments, making it potentially more effective in certain applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-phenoxybutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-2-15(20-14-6-4-3-5-7-14)16(19)18-13-10-8-12(17)9-11-13/h3-11,15H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QERFVIJJAMHPMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)Cl)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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